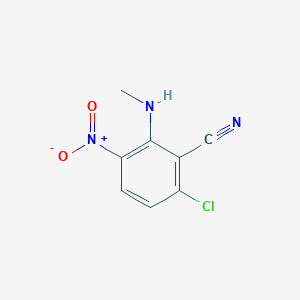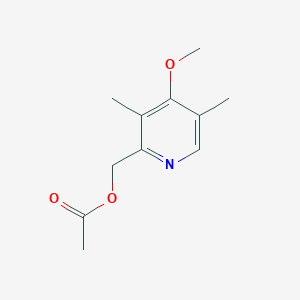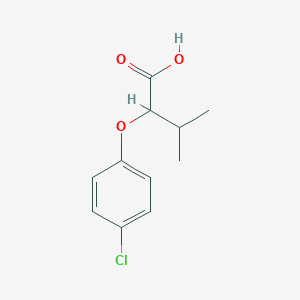
2-Chloro-6,7-dimethoxyquinoline
Vue d'ensemble
Description
2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two methoxy groups attached at the 6 and 7 positions and a chlorine atom attached at the 2 position .Applications De Recherche Scientifique
Pharmacokinetics and Tissue Distribution : A study on the pharmacokinetics of 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline in rats and mice revealed that it is significantly absorbed after oral administration and undergoes considerable hepatic first-pass effect. It showed a high affinity for specific tissues such as the aorta, cardiac tissues, and cerebral blood vessels, and is primarily excreted via urine and feces. This study is important for understanding the distribution and metabolism of similar compounds in biological systems (Servin et al., 1985).
Cytotoxicity and Structural Studies : In another study, the cytotoxicity assay of a 2-chloro-3-formylpyrido[2,1-a]isoquinoline derivative (PQC) was performed against several cancer cell lines. The structural characteristics of PQC were extensively analyzed using spectral methods and X-ray crystallography, revealing insights into its potential as an anticancer agent (Mansour et al., 2013).
Synthesis and Structural Analysis : Research on the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline and its variants provides insights into the methods of producing these compounds. This knowledge is valuable for potential industrial-scale production and for understanding the chemical properties of these molecules (Qu Qing-mei, 2006).
- ensus.app/papers/buchwald–hartwig-versus-microwaveassisted-amination-laschat/86479b098fe55d3dadcb8b5ed74b6e8f/?utm_source=chatgpt).
Practical and Scalable Synthesis : Research on a practical and scalable synthesis of N-Halo compounds, including 2-Chloro-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline, has been conducted. This study is significant for developing efficient and environmentally friendly methods for synthesizing these compounds, which are important in various industrial applications (Zhong & Bulger, 2011).
DNA-Binding Properties : A study on N-alkyl(anilino)quinazoline derivatives derived from 4-chloro-6,7-dimethoxyquinazoline investigated their DNA-binding properties. This research provides insights into the potential use of these compounds in pharmacology, particularly in targeting DNA interactions (Garofalo et al., 2010).
Mécanisme D'action
Target of Action
This compound is often used as a synthetic intermediate in the production of various pharmaceuticals and biologically active compounds .
Biochemical Pathways
As a synthetic intermediate, it is used to produce compounds that can affect various biochemical pathways. The specific pathways and downstream effects depend on the final compound produced .
Result of Action
As a synthetic intermediate, its effects are largely determined by the final compound it is used to produce .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















